molecular formula C10H7BrF3NO3S B14044558 1-Bromo-1-(2-nitro-4-(trifluoromethylthio)phenyl)propan-2-one

1-Bromo-1-(2-nitro-4-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14044558
M. Wt: 358.13 g/mol
InChI Key: OKOGYLOVMFNADD-UHFFFAOYSA-N
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Description

1-Bromo-1-(2-nitro-4-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound with a molecular formula of C10H7BrF3NO3S This compound is characterized by the presence of a bromine atom, a nitro group, and a trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

The synthesis of 1-Bromo-1-(2-nitro-4-(trifluoromethylthio)phenyl)propan-2-one involves several steps. One common method includes the bromination of 1-(2-nitro-4-(trifluoromethylthio)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the selective bromination of the desired position .

Chemical Reactions Analysis

1-Bromo-1-(2-nitro-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of substituted derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common reagents and conditions used in these reactions include bases like sodium hydroxide or potassium carbonate for nucleophilic substitution, and catalysts like palladium on carbon for reduction reactions .

Scientific Research Applications

1-Bromo-1-(2-nitro-4-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-1-(2-nitro-4-(trifluoromethylthio)phenyl)propan-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoromethylthio group can influence the compound’s lipophilicity and binding affinity to proteins and enzymes. These interactions can modulate various biological processes, including enzyme inhibition and signal transduction .

Comparison with Similar Compounds

1-Bromo-1-(2-nitro-4-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:

The unique combination of functional groups in this compound makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H7BrF3NO3S

Molecular Weight

358.13 g/mol

IUPAC Name

1-bromo-1-[2-nitro-4-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H7BrF3NO3S/c1-5(16)9(11)7-3-2-6(19-10(12,13)14)4-8(7)15(17)18/h2-4,9H,1H3

InChI Key

OKOGYLOVMFNADD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)SC(F)(F)F)[N+](=O)[O-])Br

Origin of Product

United States

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